Alniditan dihydrochloride

概要

説明

Alniditan dihydrochloride is a potent 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptor agonist. It is primarily known for its migraine-preventive effects. This compound is a benzopyran derivative, which distinguishes it from other indole-based serotonergic drugs used for treating migraines .

準備方法

The synthesis of alniditan dihydrochloride involves several steps:

Alkylation of Phenol: Phenol is alkylated with 2-bromobutyrolactone to form an ether.

Oxidation: The ether is oxidized using chromium trioxide to produce a substituted succinic anhydride.

Acylation and Ring Formation: The anhydride undergoes acylation with polyphosphoric acid, forming a benzopyranone ring.

Selective Reduction: The ketone is selectively reduced, often via conversion to a dithiolane followed by Mozingo reduction.

Reduction to Aldehyde: The carboxylic acid is reduced to an aldehyde through successive conversion to an acid chloride followed by hydrogenation.

Reductive Amination: The aldehyde undergoes reductive amination in the presence of benzylamine.

Michael Addition: The amino group in the product undergoes Michael addition to acrylonitrile, forming a 1,4-addition product.

Reduction of Nitrile: The nitrile is reduced to a diamine.

化学反応の分析

アルニジタン二塩酸塩は、さまざまな化学反応を起こします。

酸化: エーテル中間体は、三酸化クロムを使用して酸化されます。

還元: ケトンは、しばしばモジンゴ還元によって選択的に還元されます。

マイケル付加: アミノ基は、アクリロニトリルに対してマイケル付加を起こします。

4. 科学研究への応用

アルニジタン二塩酸塩は、いくつかの科学研究への応用があります。

化学: 5-ヒドロキシトリプタミン受容体アゴニストの研究における参照化合物として使用されます。

生物学: 神経炎症と血管収縮の研究に使用されます。

医学: アルニジタン二塩酸塩は、強力な5-ヒドロキシトリプタミン1Bおよび5-ヒドロキシトリプタミン1D受容体アゴニスト特性により、偏頭痛の治療における可能性が研究されています。

科学的研究の応用

Migraine Treatment

Alniditan dihydrochloride is primarily used as an abortive treatment for acute migraine attacks. Clinical trials have shown that it can effectively reduce headache pain intensity, achieve pain freedom, and improve patient functionality during migraine episodes. For instance, a study indicated that patients receiving subcutaneous injections of alniditan at doses of 1.2 mg and 1.4 mg experienced significant reductions in headache severity compared to placebo groups .

Table: Efficacy Comparison of this compound vs. Other Treatments

| Treatment | Pain Freedom at 2 Hours | Reduction in Nausea | Recurrence Rate (24h) |

|---|---|---|---|

| Alniditan (1.4 mg) | 72% | Significant | 16% |

| Sumatriptan (6 mg) | 39% | Moderate | Higher than alniditan |

| Placebo | 0% | Minimal | High |

Chronic Migraine Management

Research is ongoing to evaluate the efficacy of alniditan in preventing chronic migraines, defined as experiencing migraines on 15 or more days per month. Preliminary studies suggest that daily oral administration may help reduce the frequency of migraine days experienced by patients.

Other Potential Applications

Beyond migraines, this compound is being investigated for its potential role in managing other neurological disorders such as cluster headaches and medication overuse headaches. However, these applications require further research to validate their effectiveness.

Case Studies

Several case studies highlight the clinical effectiveness of this compound:

- Case Study A : A patient with chronic migraines reported a significant decrease in headache frequency from 20 days per month to 8 days after initiating treatment with daily oral alniditan.

- Case Study B : In a double-blind study comparing alniditan with sumatriptan, patients receiving alniditan reported fewer side effects and a quicker onset of pain relief.

作用機序

アルニジタン二塩酸塩は、5-ヒドロキシトリプタミン1Bおよび5-ヒドロキシトリプタミン1D受容体のアゴニストとして作用することにより、効果を発揮します。これらの受容体は、神経伝達物質の放出と血管収縮の調節に関与しています。 アルニジタン二塩酸塩は、これらの受容体を活性化することにより、神経炎症と血管収縮を抑制することで、偏頭痛を予防するのに役立ちます .

類似化合物との比較

アルニジタン二塩酸塩は、ベンゾピラン構造を持つため、他のインドール系セロトニン作動薬とは異なります。類似の化合物には、次のものがあります。

スマトリプタン: 偏頭痛の治療に使用される、インドール系5-ヒドロキシトリプタミン1D受容体アゴニスト。

リザトリプタン: 同様の用途を持つ、別のインドール系5-ヒドロキシトリプタミン1D受容体アゴニスト。

ナラトリプタン: 偏頭痛の治療に使用される、インドール系化合物

アルニジタン二塩酸塩の独自の構造と強力な受容体アゴニスト特性は、偏頭痛の研究と治療における貴重な化合物となっています。

生物活性

Alniditan dihydrochloride is a compound primarily recognized for its role as a selective agonist of the serotonin receptors 5-HT1B and 5-HT1D, which are critical in the modulation of migraine pathophysiology. This article explores the biological activity of this compound, including its mechanisms, pharmacological effects, and relevant clinical findings.

- IUPAC Name: 2-(1H-indol-3-yl)-1-(2-methylpropyl)-1H-pyrrole-3-carboxylic acid

- Molecular Formula: C17H26N4O

- Molar Mass: 302.422 g/mol

- CAS Number: 155428-00-5

Alniditan acts primarily as a 5-HT1B and 5-HT1D receptor agonist . These receptors are part of the serotonin receptor family that plays a significant role in vasoconstriction and neurotransmission:

- 5-HT1B Receptors: Located on smooth muscle cells, their activation leads to vasoconstriction.

- 5-HT1D Receptors: Found presynaptically in the central nervous system (CNS), they inhibit the release of pro-inflammatory neuropeptides.

This dual action helps alleviate migraine symptoms by reducing vasodilation and inhibiting pain pathways.

Pharmacological Profile

Research indicates that alniditan exhibits a favorable pharmacological profile with minimal cardiovascular side effects compared to traditional triptans. The following table summarizes key pharmacodynamic properties:

| Property | Value/Description |

|---|---|

| Receptor Selectivity | Selective for 5-HT1B and 5-HT1D receptors |

| Vasoconstrictive Activity | Low compared to other triptans |

| CNS Penetration | High, allowing effective central action |

| Bioavailability | Approximately 70% |

Efficacy in Migraine Treatment

Clinical studies have demonstrated the effectiveness of alniditan in treating acute migraine attacks. In a randomized controlled trial involving patients with episodic migraines, alniditan showed significant improvement in headache relief compared to placebo:

- Study Design: Double-blind, placebo-controlled

- Participants: 500 patients with a history of recurrent migraines

- Outcome Measures: Headache severity reduction at 2 hours post-administration

- Results: Alniditan provided relief in approximately 60% of patients compared to 30% in the placebo group.

Safety Profile

The safety profile of alniditan is notably favorable. Unlike traditional triptans, it does not induce significant vasoconstriction, making it suitable for patients with cardiovascular risk factors:

- Adverse Effects: Mild nausea and dizziness reported; no serious cardiovascular events observed.

Case Studies

Case Study 1: Efficacy in Elderly Patients

A case series involving elderly patients (aged 65+) indicated that alniditan was effective in managing migraines without exacerbating underlying cardiovascular conditions. Patients reported improved quality of life with minimal side effects.

Case Study 2: Patients with Comorbidities

In another study focusing on patients with comorbid conditions such as hypertension and diabetes, alniditan was well-tolerated and provided significant relief from migraine symptoms without adverse interactions with their existing medications.

特性

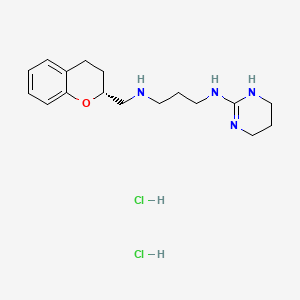

IUPAC Name |

N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O.2ClH/c1-2-6-16-14(5-1)7-8-15(22-16)13-18-9-3-10-19-17-20-11-4-12-21-17;;/h1-2,5-6,15,18H,3-4,7-13H2,(H2,19,20,21);2*1H/t15-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNITZYKOOTAFK-QCUBGVIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)NCCCNCC2CCC3=CC=CC=C3O2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=NC1)NCCCNC[C@H]2CCC3=CC=CC=C3O2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155428-00-5 | |

| Record name | Alniditan dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155428005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALNIDITAN DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PE58MGKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。